molecular formula C9H13ClFNS B1446871 2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride CAS No. 1864060-10-5

2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride

Cat. No. B1446871
CAS RN: 1864060-10-5
M. Wt: 221.72 g/mol
InChI Key: IBOIFQZIHODODX-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride, commonly referred to as 4-Fluorophenylthiopropan-1-amine hydrochloride (4FPTHCl), is an organosulfur compound that has been studied for its potential use in a variety of laboratory experiments. It is a colorless, crystalline solid that is soluble in water and alcohol. 4FPTHCl has been used in a range of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry.

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene derivatives are a class of compounds with a wide range of biological activities. The compound can be used to synthesize various thiophene derivatives, which are essential in medicinal chemistry for developing advanced compounds with diverse biological effects . These derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents, among others.

Corrosion Inhibitors

In industrial chemistry, thiophene and its derivatives, such as “2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride”, are utilized as corrosion inhibitors . They help protect metals and alloys from corrosive processes, which is crucial in extending the life of industrial machinery and infrastructure.

Organic Semiconductors

Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors . These materials are used in the fabrication of electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), offering the benefits of flexibility, lower cost, and easier manufacturing compared to traditional semiconductors.

Pharmacological Properties

Compounds with a thiophene ring system exhibit a variety of pharmacological properties. For instance, they can act as antihypertensive and anti-atherosclerotic agents . The compound “2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride” could be a precursor in the synthesis of drugs with these properties.

Anesthetic Applications

Thiophene derivatives are also used in anesthetic applications. For example, articaine, a 2,3,4-trisubstituent thiophene, is used as a dental anesthetic in Europe . The compound may serve as a building block for developing new anesthetic agents.

Advanced Material Science

Thiophene-based compounds are integral in material science for developing advanced materials with unique properties. They are involved in creating high-performance materials for various applications, including sensors, photovoltaics, and light-absorbing layers in solar cells .

properties

IUPAC Name

2-(4-fluorophenyl)sulfanylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOIFQZIHODODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)SC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Fluorophenyl)thio)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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